

Poloxalene: A Toxicological and Safety Profile

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Compound of Interest		
Compound Name:	Poloxalene	
Cat. No.:	B1193927	Get Quote

Poloxalene, a nonionic polyoxypropylene-polyoxyethylene block copolymer, is primarily utilized as a surfactant for the prevention of frothy bloat in cattle. Its toxicological profile is characterized by low toxicity, largely attributable to its minimal absorption from the gastrointestinal tract. This technical guide provides a comprehensive overview of the key toxicological and safety studies conducted on **Poloxalene**, intended for researchers, scientists, and drug development professionals.

Acute Toxicity

Poloxalene exhibits a very low order of acute toxicity across multiple species. The primary route of exposure relevant to its intended use is oral.

Experimental Protocols

Oral LD50 Determination in Rodents:

- Species: Rats and mice.
- Administration: Single oral dose administered by gavage.
- Observation Period: Typically 14 days, with daily observations for clinical signs of toxicity and mortality.
- Endpoints: Calculation of the median lethal dose (LD50).
- Necropsy: Gross pathological examination of major organs was performed on all animals that died during the study and on survivors at the end of the observation period.



Quantitative Data

Species	Route	LD50 (g/kg body weight)	Reference
Rat	Oral	> 34	
Mouse	Oral	> 34	
Cattle	Oral	> 2.5	

Subchronic and Chronic Toxicity

Long-term studies in various species have not revealed significant toxic effects, even at high doses.

Experimental Protocols

90-Day Oral Toxicity Study in Rats:

- Species: Wistar rats.
- Dosage: Administered in the diet at various concentrations.
- Duration: 90 days.
- Parameters Measured: Daily clinical observations, weekly body weight and food consumption, hematology, clinical chemistry, urinalysis, and organ weights.
- Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups.

Carcinogenicity and Genotoxicity

Poloxalene has not been found to be carcinogenic or genotoxic in a battery of standard assays.

Genotoxicity Assays



A range of in vitro and in vivo genotoxicity studies have been conducted to assess the mutagenic and clastogenic potential of **Poloxalene**.

- Ames Test (Bacterial Reverse Mutation Assay):
 - Strains:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
 - Procedure: Poloxalene was tested at multiple concentrations. The number of revertant colonies was counted and compared to solvent controls.
- In vivo Micronucleus Test:
 - · Species: Mice.
 - Administration: Typically oral gavage for two consecutive days.
 - Sample Collection: Bone marrow is collected 24 hours after the final dose.
 - Analysis: Polychromatic erythrocytes are scored for the presence of micronuclei.

Reproductive and Developmental Toxicity

Studies investigating the effects of **Poloxalene** on reproduction and development have not indicated any adverse effects.

Experimental Protocols

Two-Generation Reproduction Study in Rats:

- Species: Sprague-Dawley rats.
- Administration: Poloxalene was administered in the diet to the F0 generation before mating, during gestation, and through lactation. The F1 generation was also exposed and subsequently mated to produce the F2 generation.
- Endpoints: Fertility indices, litter size, pup viability, and growth and development of the offspring.

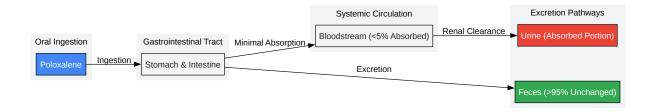


Absorption, Distribution, Metabolism, and Excretion (ADME)

The low systemic toxicity of **Poloxalene** is primarily due to its poor absorption from the gastrointestinal tract.

- Absorption: Studies in rats have shown that less than 5% of an orally administered dose of radiolabeled **Poloxalene** is absorbed.
- Distribution: The small amount of absorbed material is primarily distributed to the liver.
- Metabolism: **Poloxalene** is not significantly metabolized in the body.
- Excretion: The vast majority of an oral dose is excreted unchanged in the feces. Any absorbed portion is primarily excreted in the urine.

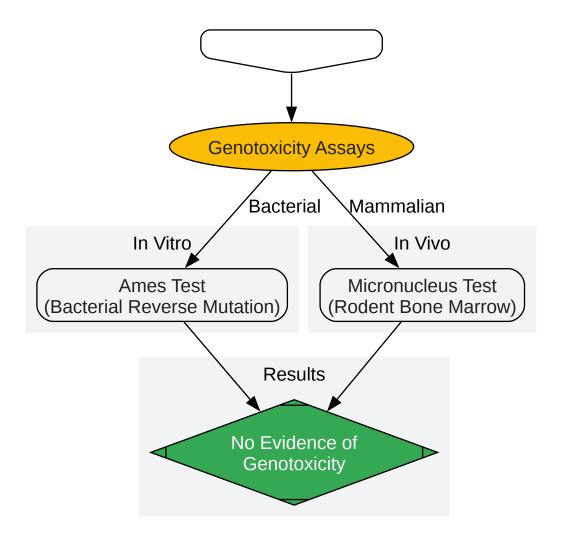
Visualizations



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Caption: ADME pathway of orally administered **Poloxalene**.





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Caption: Workflow for assessing the genotoxicity of **Poloxalene**.

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